molecular formula C12H11NO2 B2758168 4-(Hydroxy(pyridin-2-yl)methyl)phenol CAS No. 33455-95-7

4-(Hydroxy(pyridin-2-yl)methyl)phenol

Cat. No. B2758168
CAS RN: 33455-95-7
M. Wt: 201.225
InChI Key: DWKWIXLSFYSHJT-UHFFFAOYSA-N
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Description

“4-(Hydroxy(pyridin-2-yl)methyl)phenol” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is also known by its English name, 4-(Hydroxy(pyridin-2-yl)methyl)phenol .


Molecular Structure Analysis

The InChI code for “4-(Hydroxy(pyridin-2-yl)methyl)phenol” is 1S/C12H11NO2/c14-10-6-4-9 (5-7-10)12 (15)11-3-1-2-8-13-11/h1-8,12,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.267±0.06 g/cm3 and a predicted boiling point of 393.5±32.0 °C . It is a solid at room temperature .

Scientific Research Applications

  • Potential Use in Imidazole Derivatives

    • While not directly related to “4-(Hydroxy(pyridin-2-yl)methyl)phenol”, imidazole derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . It’s possible that “4-(Hydroxy(pyridin-2-yl)methyl)phenol” could be used in the synthesis of such compounds, but this is speculative.
  • Potential Use in Ruthenium Complexes

    • Ruthenium complexes have potential applications in diverse areas such as photosensitizers for photochemical conservation of solar energy, molecular electron devices, and as photoactive DNA cleavage agents for therapeutic purposes . While “4-(Hydroxy(pyridin-2-yl)methyl)phenol” is not directly mentioned, it’s possible that it could be used in the synthesis of such complexes, but this is also speculative.
  • Pharmacokinetics

    • This compound might have potential applications in the field of pharmacokinetics . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
  • Druglikeness

    • “4-(Hydroxy(pyridin-2-yl)methyl)phenol” might have properties that make it suitable for development as a drug . Druglikeness is a complex balance of various molecular properties and structure features which determine whether a particular molecule is similar to the known drugs .
  • Water Solubility

    • The compound might be used in studies related to water solubility . Water solubility is a measure of the amount of chemical substance that can dissolve in water at a specific temperature .
  • Medicinal Chemistry

    • “4-(Hydroxy(pyridin-2-yl)methyl)phenol” might have applications in medicinal chemistry . Medicinal chemistry involves the design and synthesis of therapeutic agents .
  • Pyridinium Salts

    • While not directly related to “4-(Hydroxy(pyridin-2-yl)methyl)phenol”, pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[hydroxy(pyridin-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWIXLSFYSHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxy(pyridin-2-yl)methyl)phenol

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